molecular formula C3H3N3NaO3 B1629890 Sodium cyanurate CAS No. 2624-17-1

Sodium cyanurate

Cat. No.: B1629890
CAS No.: 2624-17-1
M. Wt: 152.06 g/mol
InChI Key: QBILQWNTFUSQBC-UHFFFAOYSA-N
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Description

Sodium cyanurate is an inorganic compound with the formula NaC₃H₂N₃O₃. It is the sodium salt of cyanuric acid and appears as a white crystalline solid. This compound is primarily known for its use as a stabilizer for chlorine in swimming pools, but it also has various applications in different fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium cyanurate can be synthesized by reacting cyanuric acid with sodium carbonate or sodium bicarbonate. The reaction is typically carried out by kneading the raw materials in the presence of water at a temperature range of 60-100°C, preferably 60-80°C . The reaction can be represented as:

C3H3N3O3+Na2CO32NaC3H2N3O3+CO2+H2O\text{C}_3\text{H}_3\text{N}_3\text{O}_3 + \text{Na}_2\text{CO}_3 \rightarrow 2\text{NaC}_3\text{H}_2\text{N}_3\text{O}_3 + \text{CO}_2 + \text{H}_2\text{O} C3​H3​N3​O3​+Na2​CO3​→2NaC3​H2​N3​O3​+CO2​+H2​O

Industrial Production Methods: On an industrial scale, this compound is produced by neutralizing cyanuric acid with an alkaline substance such as sodium carbonate in an aqueous medium. This method requires a large amount of water due to the low solubility of cyanuric acid at room temperature .

Chemical Reactions Analysis

Types of Reactions: Sodium cyanurate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Mild oxidizing agents such as lead oxide in aqueous solution.

    Substitution: Amines under acidic conditions to form urea derivatives.

Major Products:

    Cyanic Acid: Formed by the oxidation of this compound.

    Unsymmetrical Ureas: Formed by the reaction with amines.

Scientific Research Applications

Sodium cyanurate has a wide range of applications in scientific research:

Mechanism of Action

Sodium cyanurate can be compared with other similar compounds such as sodium dichloroisocyanurate and sodium hypochlorite:

    Sodium Dichloroisocyanurate: Like this compound, it is used as a chlorine stabilizer and disinfectant.

    Sodium Hypochlorite:

Uniqueness: this compound’s ability to form stable complexes and its slow release of chlorine make it unique among chlorine stabilizers. This property is particularly beneficial in applications requiring consistent and prolonged disinfection.

Comparison with Similar Compounds

  • Sodium dichloroisocyanurate
  • Sodium hypochlorite
  • Cyanuric acid

Properties

CAS No.

2624-17-1

Molecular Formula

C3H3N3NaO3

Molecular Weight

152.06 g/mol

IUPAC Name

sodium;1,3-diaza-5-azanidacyclohexane-2,4,6-trione

InChI

InChI=1S/C3H3N3O3.Na/c7-1-4-2(8)6-3(9)5-1;/h(H3,4,5,6,7,8,9);

InChI Key

QBILQWNTFUSQBC-UHFFFAOYSA-N

SMILES

C1(=O)NC(=O)[N-]C(=O)N1.[Na+]

Canonical SMILES

C1(=O)NC(=O)NC(=O)N1.[Na]

melting_point

greater than 572 °F (NTP, 1992)

Key on ui other cas no.

2624-17-1

physical_description

Water or Solvent Wet Solid

Related CAS

36452-21-8

solubility

Soluble (NTP, 1992)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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